molecular formula C15H27NOSi B161981 4-Methoxy-3-(triisopropylsilyl)pyridine CAS No. 126378-42-5

4-Methoxy-3-(triisopropylsilyl)pyridine

Cat. No.: B161981
CAS No.: 126378-42-5
M. Wt: 265.47 g/mol
InChI Key: PJUGBVIUBHMXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-(triisopropylsilyl)pyridine is an organic compound with the molecular formula C15H27NOSi. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound features a methoxy group (-OCH3) at the 4-position and a triisopropylsilyl group (-Si(iPr)3) at the 3-position of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(triisopropylsilyl)pyridine typically involves the silylation of 4-methoxypyridine. One common method is the reaction of 4-methoxypyridine with triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the silylation process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(triisopropylsilyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The triisopropylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium reagents (RLi) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-formyl-3-(triisopropylsilyl)pyridine.

    Reduction: Formation of 4-methoxy-3-(triisopropylsilyl)piperidine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-(triisopropylsilyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.

    Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The compound’s structural features may contribute to the design of molecules with specific biological targets.

    Industry: It can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(triisopropylsilyl)pyridine depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, the methoxy group can participate in hydrogen bonding, while the triisopropylsilyl group can provide steric protection or influence the compound’s solubility and reactivity. The pyridine ring can act as a ligand, coordinating with metal ions or interacting with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxypyridine: Lacks the triisopropylsilyl group, making it less sterically hindered and more reactive in certain reactions.

    3-(Triisopropylsilyl)pyridine: Lacks the methoxy group, which affects its electronic properties and reactivity.

    4-Methoxy-2-(triisopropylsilyl)pyridine: Similar structure but with the triisopropylsilyl group at the 2-position, leading to different steric and electronic effects.

Uniqueness

4-Methoxy-3-(triisopropylsilyl)pyridine is unique due to the combination of the methoxy and triisopropylsilyl groups at specific positions on the pyridine ring. This unique arrangement provides distinct steric and electronic properties, making it valuable for selective reactions and applications in various fields of research.

Properties

IUPAC Name

(4-methoxypyridin-3-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NOSi/c1-11(2)18(12(3)4,13(5)6)15-10-16-9-8-14(15)17-7/h8-13H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUGBVIUBHMXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C1=C(C=CN=C1)OC)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447774
Record name 4-Methoxy-3-[tri(propan-2-yl)silyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126378-42-5
Record name 4-Methoxy-3-[tri(propan-2-yl)silyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-methoxypyridine (14.0 g, 128.3 mmol) in THF (150 mL) was added at −25° C., 2.0M LDA in heptane/THF/ethyl benzene (76.9 mL, 153.9 mmol). The mixture was stirred at −25° C. for 30 minutes. Triisopropylsilyl chloride (35.3 mL, 166.8 mmol) was added and the mixture was stirred at −25° C. for 15 minutes and then at room temperature for 16 hours. Water was added and the mixture was extracted with EtOAc. The extract was washed with water, brine dried over MgSO4 and concentrated to dryness. Purification of the residue by flash chromatography (hexane/ethylacetate 8:2-1:1) gave 4-methoxy-3-triisopropylsilanyl-pyridine (7.56 g, 22%) as an orange solid.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
heptane THF ethyl benzene
Quantity
76.9 mL
Type
reactant
Reaction Step Three
Quantity
35.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-3-(triisopropylsilyl)pyridine
Reactant of Route 2
4-Methoxy-3-(triisopropylsilyl)pyridine
Reactant of Route 3
4-Methoxy-3-(triisopropylsilyl)pyridine
Reactant of Route 4
4-Methoxy-3-(triisopropylsilyl)pyridine
Reactant of Route 5
Reactant of Route 5
4-Methoxy-3-(triisopropylsilyl)pyridine
Reactant of Route 6
4-Methoxy-3-(triisopropylsilyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.